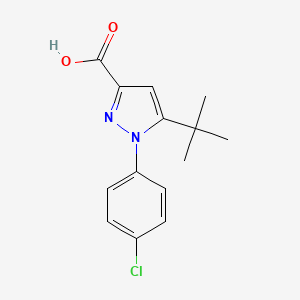

5-(tert-butyl)-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid

Description

Properties

IUPAC Name |

5-tert-butyl-1-(4-chlorophenyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2O2/c1-14(2,3)12-8-11(13(18)19)16-17(12)10-6-4-9(15)5-7-10/h4-8H,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQTKYQRFMFGKOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NN1C2=CC=C(C=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-butyl)-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of 4-chlorophenylhydrazine with tert-butyl acetoacetate under acidic or basic conditions to form the pyrazole ring. The carboxylic acid group is introduced through subsequent oxidation reactions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

5-(tert-butyl)-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced forms.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, alcohols, and other functionalized derivatives.

Scientific Research Applications

5-(tert-butyl)-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-(tert-butyl)-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Receptor Binding

Key Comparisons :

- 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic Acid (SR141716A analog) :

This compound (CAS: 168272-78-4) differs by replacing the tert-butyl group with a methyl group and adding two chlorine atoms on the phenyl ring. It exhibits potent CB1 antagonism (Ki < 10 nM) due to the electron-withdrawing dichlorophenyl group enhancing receptor affinity . The tert-butyl variant likely has reduced CB1 binding due to steric hindrance but may exhibit improved selectivity for other targets.

- DFT calculations show a smaller HOMO-LUMO gap (4.2 eV) compared to the tert-butyl analog, suggesting higher reactivity .

1-Phenyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic Acid (4a) :

Replacing tert-butyl with p-tolyl results in a planar structure with a melting point of 171–173°C, significantly lower than the tert-butyl derivative, indicating differences in crystallinity and solubility .

Physicochemical Properties

Table 1: Structural and Physical Properties

| Compound Name | Molecular Weight (g/mol) | Substituents (Position) | Melting Point (°C) | LogP (Predicted) |

|---|---|---|---|---|

| 5-(tert-Butyl)-1-(4-chlorophenyl)-... | 278.74 | tert-Butyl (5), 4-Cl-Ph (1) | Not reported | 4.5 |

| SR141716A (5-(4-Cl-Ph)-1-(2,4-diCl-Ph)-4-Me) | 381.64 | Methyl (4), 2,4-diCl-Ph (1) | >300 | 5.8 |

| 5-(4-Cl-Ph)-1-(6-MeO-Pyridazin-3-yl)... | 344.74 | 6-MeO-Pyridazinyl (1) | 185–187 | 3.2 |

| 1-Ph-5-(p-tolyl)-1H-pyrazole-3-COOH | 280.30 | Phenyl (1), p-tolyl (5) | 171–173 | 3.0 |

Key Observations :

Electronic and Structural Insights

DFT Studies :

The tert-butyl derivative’s carboxylic acid group has a calculated pKa of ~3.5, slightly lower than SR141716A’s (pKa ~4.0), due to the electron-donating tert-butyl group stabilizing the deprotonated form. This affects ionization under physiological conditions .- Crystallographic Data: The methoxypyridazinyl analog crystallizes in a triclinic system (space group P-1) with a density of 1.483 g/cm³, while SR141716A derivatives form denser monoclinic structures due to halogen bonding .

Biological Activity

5-(tert-butyl)-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing information from various studies and research findings to provide a comprehensive overview.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of 270.74 g/mol. Its structure features a pyrazole ring substituted with a tert-butyl group and a 4-chlorophenyl moiety, which are crucial for its biological properties.

Antimicrobial Properties

Research indicates that pyrazole derivatives, including this compound, exhibit notable antimicrobial activity. A study highlighted the efficacy of various pyrazole derivatives against bacterial strains, demonstrating that modifications in the structure can enhance their antimicrobial potency. For instance, compounds with electron-withdrawing groups like chlorine showed increased activity against Gram-positive bacteria .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, potentially making it a candidate for treating inflammatory diseases. The mechanism appears to involve the modulation of signaling pathways associated with inflammation .

Antiparasitic Activity

In addition to its antibacterial properties, this compound has been investigated for its antiparasitic effects. Preliminary studies have shown that certain pyrazole derivatives can inhibit the growth of parasites, suggesting that this compound may contribute to the development of new antiparasitic therapies .

Table: Summary of Biological Activities

Case Study 1: Antimicrobial Activity

A study conducted on various substituted pyrazoles showed that compounds with halogen substitutions exhibited enhanced antimicrobial activity. The presence of the 4-chlorophenyl group in this compound was found to be critical for its effectiveness against specific bacterial strains .

Case Study 2: Anti-inflammatory Mechanisms

In vitro assays demonstrated that this compound could significantly reduce the secretion of TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This finding suggests that the compound may act through inhibition of NF-kB signaling pathways, which are pivotal in inflammatory responses .

Case Study 3: Antiparasitic Activity Evaluation

A recent evaluation of several pyrazole derivatives indicated that this compound showed promising results against Plasmodium falciparum in preliminary assays, indicating its potential role in malaria treatment .

Q & A

Basic Research Questions

Q. What are the critical factors in optimizing the synthesis of 5-(tert-butyl)-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid to ensure high yield and purity?

- Methodological Answer : Synthesis optimization requires careful selection of reaction conditions, including temperature control (e.g., 40–100°C for coupling reactions), inert atmospheres to prevent oxidation, and stoichiometric ratios of intermediates such as tert-butyl piperazine derivatives. Multi-step processes often employ palladium catalysts (e.g., Pd(OAc)₂) and ligands like XPhos for cross-coupling reactions. Purification via recrystallization or column chromatography is essential, as evidenced by single-crystal X-ray diffraction (SC-XRD) validation of purity . Monitoring reaction progress using TLC or HPLC ensures intermediate quality before proceeding to carboxylation steps .

Q. How can X-ray crystallography be applied to confirm the structural conformation of this compound and its intermediates?

- Methodological Answer : SC-XRD analysis at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Data collection with a graphite-monochromated Mo-Kα radiation source (λ = 0.71073 Å) and refinement using software like SHELXTL provides precise bond lengths (e.g., C–C = 0.003–0.009 Å) and angles. For example, the triclinic crystal system (space group P1) observed in tert-butyl piperazine intermediates confirms stereochemical integrity . Hydrogen bonding networks (e.g., N–H···O interactions) should be analyzed to assess stability .

Q. What analytical techniques are recommended for assessing the solubility and stability of this compound under physiological conditions?

- Methodological Answer : Use UV-Vis spectroscopy to measure solubility in buffers (pH 4–8) and DMSO. Stability studies involve HPLC-MS to detect degradation products under accelerated conditions (e.g., 40°C/75% RH). Nuclear Overhauser Effect (NOE) NMR experiments can identify conformational changes in solution, while thermogravimetric analysis (TGA) evaluates thermal stability .

Advanced Research Questions

Q. How can molecular docking predict the interaction of this compound with carbonic anhydrase isoforms (e.g., CAH1, CAH2) for potential therapeutic applications?

- Methodological Answer : Dock the compound into the active site of CAH isoforms (PDB IDs: 1XD0, 3KS3) using AutoDock Vina. Parameterize the trifluoromethyl and tert-butyl groups for van der Waals interactions. Binding affinity (ΔG) and hydrogen bonding with Zn²⁺-coordinated residues (e.g., His94, Glu92) should be prioritized. MD simulations (50 ns) in explicit solvent validate pose stability, with RMSD < 2.0 Å indicating robust binding .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

- Methodological Answer : Cross-validate in vitro assays (e.g., enzyme inhibition IC₅₀) with pharmacokinetic (PK) studies in rodents. Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal assays) to identify bioavailability limitations. Adjust dosing regimens or formulate prodrugs (e.g., methyl esters) to enhance permeability .

Q. How does substituent variation (e.g., 4-chlorophenyl vs. 4-fluorophenyl) impact the anticonvulsant profile of pyrazole derivatives?

- Methodological Answer : Synthesize analogs via Suzuki-Miyaura coupling and test in maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models. Quantify ED₅₀ values and correlate with electronic parameters (Hammett σ). Chlorine’s electron-withdrawing effect enhances dipole interactions in the CNS, while fluorine improves metabolic stability .

Q. What experimental and computational approaches identify polymorphic forms of this compound, and how do they affect bioavailability?

- Methodological Answer : Screen polymorphs via solvent-mediated crystallization (e.g., ethanol/water). Characterize using PXRD and DSC (melting point variations > 5°C indicate distinct forms). Computational crystal structure prediction (CSP) with MOLPAK assesses lattice energy landscapes. Bioavailability is tested in Caco-2 monolayers, with amorphous forms showing 2–3× higher permeability than crystalline .

Q. How can in vivo efficacy studies be designed to evaluate the compound’s potential in neurodegenerative models?

- Methodological Answer : Use transgenic murine models (e.g., APP/PS1 for Alzheimer’s). Administer the compound orally (10–50 mg/kg) for 4–8 weeks. Assess cognitive improvement via Morris water maze and quantify amyloid-β plaques via immunohistochemistry. Concurrently, monitor liver enzymes (ALT/AST) to evaluate toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.